N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide
Description
N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene ring system linked via a sulfonamide group to a tetrahydropyran (oxane) ring substituted with a thiophene moiety. This compound combines aromatic, heterocyclic, and sulfonamide functionalities, which are often associated with diverse biological activities, including enzyme inhibition and anticancer properties . Its structural complexity arises from the oxane-thiophene hybrid scaffold, which may influence conformational stability and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c22-26(23,18-8-3-6-16-5-1-2-7-17(16)18)21-15-20(10-12-24-13-11-20)19-9-4-14-25-19/h1-9,14,21H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXZQNVMDAJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Oxane ring synthesis: The oxane ring is formed through a series of reactions involving the cyclization of suitable starting materials.
Naphthalene sulfonamide formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or naphthalene rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Sulfonamide Motifs
Compound A : 4-{N-[(Thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoic acid ()
- Structure : Benzene ring with fluorine substituent, sulfonamide-linked thiophene-methyl group, and a carboxylic acid moiety.
- Key Differences : The presence of a fluorinated benzene ring and carboxylic acid distinguishes it from the target compound’s naphthalene and oxane systems.
- Synthesis : Synthesized via a multi-step procedure involving sulfonamide coupling (40% yield), similar to methods used for sulfonamide derivatives .
Compound B : Ethyl 4-{N-[(thiophen-2-yl)methyl]-4-cyanobenzenesulfonamido}benzoate ()
- Structure: Cyanophenylsulfonamide core with an ethyl ester group.
- Key Differences: The cyanobenzene substituent and ester functionality contrast with the target’s naphthalene and oxane groups.
- Synthesis : Achieved 51% yield using sulfonyl chloride and amine intermediates, a common strategy for sulfonamides .
Naphthalene Sulfonamide Derivatives
Compound C : N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()
- Structure : Naphthalene sulfonamide with a dimethoxyphenyl-ethyl chain.
- Key Differences : Lacks the thiophene-oxane hybrid but shares the naphthalene sulfonamide core.
- Biological Relevance : Exhibits weak antimicrobial and anticancer activity, suggesting the naphthalene sulfonamide scaffold may contribute to bioactivity .
Thiophene-Containing Sulfonamides with Bioactivity
Compound D : (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide ()
- Structure: Thiophene-linked enaminone sulfonamide with a pyridine substituent.
- Key Differences: The enaminone linker and pyridine group differ from the target’s oxane and naphthalene systems.
Oxane-Ring-Containing Analogues
Compound E : N-(Oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide ()
- Structure : Oxane and thiophene-methyl groups linked via an acetamide bridge.
- Key Differences : Replaces the sulfonamide with a sulfonyl-acetamide group, altering electronic properties and hydrogen-bonding capacity.
- Commercial Availability : Marketed as a research chemical (CAS 1797077-52-1), indicating industrial interest in oxane-thiophene hybrids .
Comparative Analysis Table
Research Implications
- Structure-Activity Relationships (SAR) : The naphthalene sulfonamide moiety appears critical for bioactivity in analogues like Compound C, while thiophene and oxane groups may enhance target selectivity or solubility .
- Synthetic Strategies : Sulfonamide formation via sulfonyl chloride and amine coupling is a common theme, but yields vary significantly (40–51%) depending on substituents .
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Characteristics
The compound features a complex structure that includes:
- A naphthalene sulfonamide core
- An oxane moiety
- A thiophene ring
These structural components contribute to its unique chemical reactivity and biological activity. The molecular formula is with a CAS number of 1203194-20-0.
Although specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound interacts with biological targets through:
- Enzyme inhibition : The thiophene ring may facilitate π-stacking interactions, enhancing binding to enzymes or receptors.
- Receptor modulation : The functional groups present in the structure may influence receptor activity, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. The presence of the sulfonamide group is believed to enhance solubility and binding affinity, making it effective against various microbial strains.
Anticancer Activity
The compound has shown potential as an anticancer agent. In studies involving cell lines, it has been observed to inhibit cell growth effectively. For instance, compounds with similar thiophene structures have been reported to target histone deacetylases (HDACs), which play a crucial role in cancer progression .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Naphthalene sulfonamide core, oxane moiety, thiophene ring | Antimicrobial, anticancer |
| 5-(Thiophen-2-yl)-substituted 2-amino-benzamides | Similar thiophene structure | HDAC inhibitors with anticancer properties |
| Thiophene-based drugs | Diverse pharmacological applications | Antidiabetic, anti-inflammatory, anticancer |
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiophene-based compounds in various therapeutic areas:
- Antitumor Studies : A study on thiophene derivatives demonstrated significant inhibition of tumor growth in xenograft models. For example, a related compound reduced tumor volume by approximately 60% under specific dosages over 16 days .
- Antimicrobial Efficacy : Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The mechanism often involves the inhibition of folate synthesis pathways in bacteria, which is critical for their growth and replication.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the thiophene and naphthalene rings can significantly alter biological activity. This highlights the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
